An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-iodo-1-methoxybenzene
An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-iodo-1-methoxybenzene
A Note on Nomenclature: The compound requested, 2-Fluoro-1-iodo-4-methoxybenzene, presents a potential ambiguity in standard chemical naming. This guide will focus on the commercially available and well-documented isomer, 2-Fluoro-4-iodo-1-methoxybenzene , identified by the CAS Number 3824-21-3 . Researchers should always verify the specific isomer and CAS number corresponding to their starting materials.
Section 1: Chemical Identity and Physicochemical Properties
2-Fluoro-4-iodo-1-methoxybenzene is a halogenated aromatic compound, a class of molecules frequently utilized as building blocks in medicinal chemistry and materials science. Its trifunctional nature—possessing fluoro, iodo, and methoxy groups—makes it a versatile intermediate for introducing these moieties into more complex structures through reactions like cross-coupling, nucleophilic substitution, and further aromatic functionalization. Understanding its physical properties is the first step in establishing safe handling protocols.
| Property | Value | Source(s) |
| Chemical Name | 2-Fluoro-4-iodo-1-methoxybenzene | [1] |
| Synonym(s) | 2-Fluoro-4-iodoanisole | [1] |
| CAS Number | 3824-21-3 | [1][2] |
| Molecular Formula | C₇H₆FIO | [1] |
| Molecular Weight | 252.02 g/mol | [1] |
| Physical Form | White to brown or green liquid or solid | |
| Melting Point | 34 °C | [3] |
| Boiling Point | 237.3 °C at 760 mmHg | [3] |
| Storage Temperature | 2-8 °C (Refrigerator), Protect from light | [3] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards associated with chemical substances. 2-Fluoro-4-iodo-1-methoxybenzene is classified as a warning-level hazard, primarily due to its irritant properties and combustible nature.[3]
| GHS Classification | Hazard Statement | Description |
| Combustible Liquid (Category 4) | H227: Combustible liquid | The substance can ignite when heated, but is not classified as flammable. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the skin can cause inflammation, redness, and discomfort. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Contact with eyes can result in significant irritation, pain, and potential damage. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and discomfort. |
Expert Insight: The "Why" Behind the Hazards
The observed irritant properties are characteristic of many halogenated aromatic compounds.[4][5] The benzene ring is activated by the electron-donating methoxy group, while also being substituted with two different halogens. This electronic arrangement can lead to reactivity with biological macromolecules in the skin, eyes, and respiratory tract, triggering an inflammatory response. The C-I bond is the weakest link in the molecule, and its potential lability can contribute to reactivity.[6]
Visualization: GHS Hazard Profile
This diagram illustrates the key hazards associated with 2-Fluoro-4-iodo-1-methoxybenzene, corresponding to the GHS pictograms.
Caption: GHS pictogram and associated hazard statements.
Section 3: Safe Handling and Storage Protocols
A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize exposure risk.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of 2-Fluoro-4-iodo-1-methoxybenzene, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of vapors or fine particulates, directly addressing the H335 respiratory irritation hazard.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Administrative Controls: Standard Operating Procedures (SOPs)
-
Designated Area: If possible, designate a specific area within the lab for working with this and other halogenated compounds to prevent cross-contamination.[8]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not bring food, drink, or cosmetics into the laboratory.[7][9]
-
Waste Management: All waste materials, including contaminated gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste according to institutional guidelines.
Personal Protective Equipment (PPE): The Final Barrier
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[9]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Given that skin irritation (H315) is a key hazard, inspect gloves for any tears or holes before use. If contact occurs, remove the glove immediately, wash hands, and don a new glove.[10]
-
Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned to protect personal clothing and skin.[9]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[7]
Storage Protocol
-
Temperature: Store the container in a refrigerator at 2-8 °C.[3]
-
Light: The compound should be protected from light, which can potentially cause degradation.[3] Store in an amber vial or inside a secondary container that is opaque.
-
Container Integrity: Keep the container tightly closed to prevent moisture ingress and vapor escape. Ensure containers are properly sealed and stored upright.[9]
-
Segregation: Store away from strong oxidizing agents and other incompatible materials.[11]
Section 4: Emergency Procedures and First Aid
Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must know the location and operation of safety showers, eyewash stations, and fire extinguishers.[9]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention and show the safety data sheet or container label to the medical personnel.
Spill Response Protocol
For a small laboratory spill (<100 mL):
-
Alert & Evacuate: Alert nearby personnel and restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operating or increase ventilation in the area.
-
PPE: Don appropriate PPE (two pairs of nitrile gloves, safety goggles, lab coat).
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose: All contaminated materials must be placed in the hazardous waste container for proper disposal.
Visualization: Emergency Spill Response Workflow
Caption: Step-by-step workflow for responding to a laboratory spill.
Section 5: Stability, Reactivity, and Disposal
Chemical Stability
The compound is stable under recommended storage conditions. However, like many organoiodine compounds, it may be sensitive to light.[3]
Reactivity and Incompatibility
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can lead to vigorous or exothermic reactions.
-
Reactive Metals: Halogenated compounds can sometimes react violently with certain metals, like aluminum.[11]
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and hydrogen iodide (HI).
Disposal Considerations
Chemical waste must be managed in accordance with local, state, and federal regulations.
-
Containment: Collect all waste containing 2-Fluoro-4-iodo-1-methoxybenzene in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and list all chemical constituents.
-
Segregation: Do not mix this waste stream with incompatible materials.
-
Removal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. Do not pour chemical waste down the drain.
Section 6: Toxicological and Ecological Profile
Toxicological Information
Detailed toxicological data for 2-Fluoro-4-iodo-1-methoxybenzene is limited. The GHS classifications are based on data from similar compounds and predictive models.
-
Acute Toxicity: The primary routes of exposure are inhalation, skin contact, and eye contact, all of which are expected to cause irritation.[10] Ingestion may be harmful.
-
Chronic Effects: Long-term exposure effects have not been studied. However, many halogenated aromatic compounds are known to be persistent and can bioaccumulate.[4][11] Chronic exposure may lead to more severe health effects, and caution is warranted.[4]
Ecological Information
-
Persistence and Degradation: Halogenated organic compounds can be persistent in the environment. While some may undergo biodegradation under specific conditions, their environmental fate is a concern.[6][12]
-
Bioaccumulation: Due to their lipophilic (fat-soluble) nature, there is a potential for bioaccumulation in aquatic and terrestrial organisms.[12]
-
Environmental Release: Care must be taken to prevent any release into soil, waterways, or the atmosphere. Pharmaceutical compounds and their intermediates are increasingly recognized as environmental contaminants of concern.[13]
References
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ResearchGate. (2003). Organic Bromine and Iodine Compounds. Retrieved from [Link]
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PubMed. (2018). Formation of organobromine and organoiodine compounds by engineered TiO2 nanoparticle-induced photohalogenation of dissolved organic matter in environmental waters. Retrieved from [Link]
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Study.com. (n.d.). 4-Fluoroanisole reacts with sulfur trioxide and sulfuric acid. Retrieved from [Link]
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ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Retrieved from [Link]
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University of Pittsburgh. (2021). Translational Research Center (TRC) Guidelines and Safety Protocols. Retrieved from [Link]
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